

# 2-Chloro-3,5-dimethylpyrazine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylpyrazine

Cat. No.: B041539

[Get Quote](#)

## An In-depth Technical Guide to 2-Chloro-3,5-dimethylpyrazine

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for **2-Chloro-3,5-dimethylpyrazine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Properties and Structure

**2-Chloro-3,5-dimethylpyrazine** is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds that are widely found in nature and are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as flavor and fragrance agents.<sup>[1][2][3]</sup> The introduction of a chlorine atom and two methyl groups to the pyrazine ring modifies its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.<sup>[1]</sup>

## Physicochemical Properties

The key physicochemical properties of **2-Chloro-3,5-dimethylpyrazine** are summarized in the table below. This data is essential for designing experimental conditions, including reaction setup, purification, and storage.

| Property          | Value                                           | Reference                               |
|-------------------|-------------------------------------------------|-----------------------------------------|
| CAS Number        | 38557-72-1                                      | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub>  | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Weight  | 142.59 g/mol                                    | <a href="#">[1]</a> <a href="#">[5]</a> |
| Appearance        | Colorless to light yellow clear liquid          | <a href="#">[1]</a>                     |
| Boiling Point     | 112 °C at 70 mmHg                               | <a href="#">[1]</a>                     |
| Refractive Index  | n <sub>20/D</sub> 1.53                          | <a href="#">[1]</a>                     |
| Purity            | ≥ 95% (as determined by GC)                     | <a href="#">[1]</a> <a href="#">[4]</a> |
| Storage           | Store at room temperature                       | <a href="#">[1]</a>                     |
| Stability         | No specific data available. <a href="#">[6]</a> |                                         |

## Chemical Structure

The structure of **2-Chloro-3,5-dimethylpyrazine** consists of a central pyrazine ring substituted with one chlorine atom at position 2, and two methyl groups at positions 3 and 5.

Caption: Chemical structure and identifiers of **2-Chloro-3,5-dimethylpyrazine**.

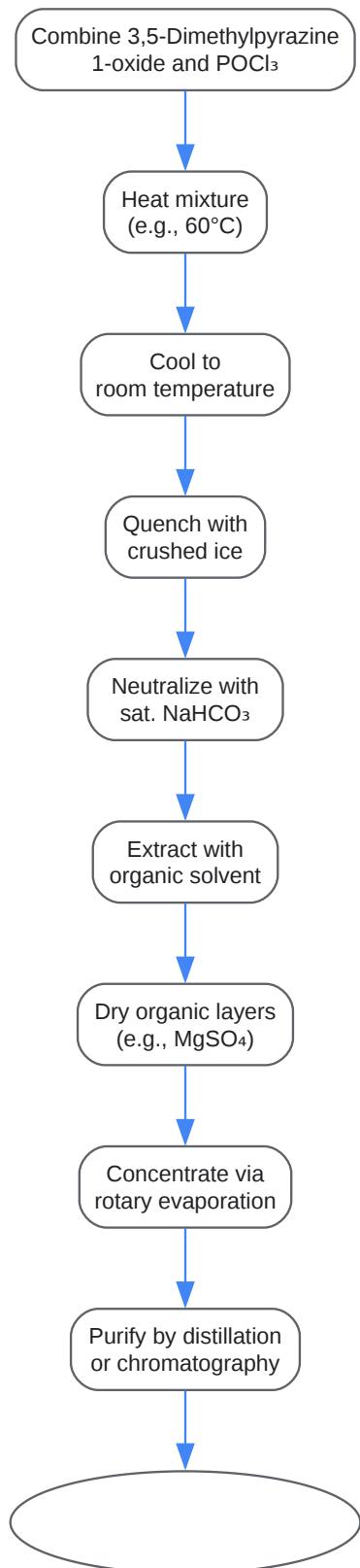
## Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Chloro-3,5-dimethylpyrazine** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from procedures for analogous compounds, such as the synthesis of its isomer, 3-Chloro-2,5-dimethylpyrazine.[\[5\]](#)

## Hypothetical Synthesis via Chlorination

A common method for introducing a chlorine atom onto a pyrazine ring involves the chlorination of a pyrazine N-oxide precursor. The following protocol is adapted from the synthesis of a related isomer and serves as a general guideline.[\[5\]](#)

Reaction: 3,5-Dimethylpyrazine 1-oxide → **2-Chloro-3,5-dimethylpyrazine**


Materials:

- 3,5-Dimethylpyrazine 1-oxide
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Magnetic stir bar
- Round-bottom flask with reflux condenser
- Heating mantle
- Ice bath
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or other suitable organic solvent
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Distillation apparatus or column chromatography setup

Procedure:

- Reaction Setup: In a round-bottom flask, combine 3,5-Dimethylpyrazine 1-oxide with an excess of phosphorus oxychloride (e.g., 3 molar equivalents).
- Heating: Heat the mixture gently with stirring (e.g., to 60 °C) for a duration determined by reaction monitoring (e.g., 30-60 minutes).
- Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it over crushed ice to quench the excess  $\text{POCl}_3$ . This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

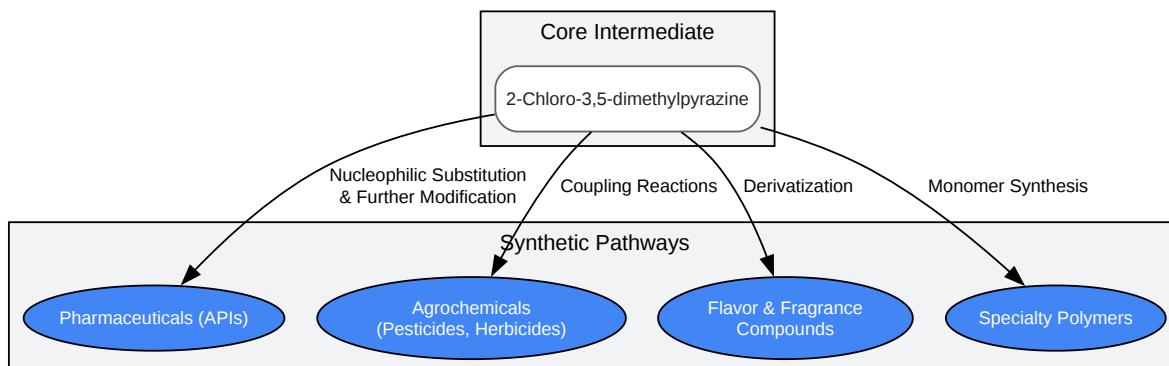
- Neutralization: Cautiously neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3x volumes).
- Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure **2-Chloro-3,5-dimethylpyrazine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the hypothetical synthesis of **2-Chloro-3,5-dimethylpyrazine**.

## Analytical Characterization


The identity and purity of the synthesized **2-Chloro-3,5-dimethylpyrazine** would be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, and to assess purity.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure, including the substitution pattern on the pyrazine ring.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

## Applications in Research and Development

**2-Chloro-3,5-dimethylpyrazine** is a valuable intermediate in several industries due to its reactive chlorine atom, which can be displaced in nucleophilic substitution reactions to build more complex molecules.[\[1\]](#)

- Pharmaceutical Development: It serves as a precursor for creating active pharmaceutical ingredients (APIs). The pyrazine core is a common scaffold in medicinal chemistry.[\[1\]](#)
- Agrochemicals: Used in the synthesis of novel pesticides and herbicides.[\[1\]](#)
- Flavor and Fragrance: Employed to create specific roasted or nutty flavor profiles in food products and fragrances.[\[1\]](#)
- Materials Science: Can be used in the synthesis of specialized polymers requiring enhanced thermal stability or specific chemical resistance.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Role of **2-Chloro-3,5-dimethylpyrazine** as a versatile chemical intermediate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. 2,5-Dimethyl pyrazine: properties and applications \_Chemicalbook [chemicalbook.com]
- 4. 2-Chloro-3,5-dimethylpyrazine - Amerigo Scientific [amerigoscientific.com]
- 5. 3-CHLORO-2,5-DIMETHYLPYRAZINE CAS#: 95-89-6 [m.chemicalbook.com]
- 6. [echemi.com](http://echemi.com) [echemi.com]
- 7. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-3,5-dimethylpyrazine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b041539#2-chloro-3-5-dimethylpyrazine-chemical-properties-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)